3-Ethoxy-4-methoxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 177.2 g/mol. It features an ethoxy group at the third position and a methoxy group at the fourth position of a benzonitrile ring. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the production of various pharmaceutical agents, including Apremilast, which is used to treat psoriasis and other inflammatory conditions .
3-Ethoxy-4-methoxybenzonitrile can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrile derivative. Its chemical structure consists of a benzene ring with two substituents—an ethoxy group and a methoxy group—attached to it, making it part of the larger class of substituted benzonitriles. The compound is also known by several synonyms, including Apremilast Impurity 78 and Bempedoic Acid Impurity 52 .
The synthesis of 3-Ethoxy-4-methoxybenzonitrile can be achieved through several methods:
The molecular structure of 3-Ethoxy-4-methoxybenzonitrile consists of:
3-Ethoxy-4-methoxybenzonitrile can undergo various chemical reactions:
The mechanism of action for 3-Ethoxy-4-methoxybenzonitrile primarily involves its role as an intermediate in synthetic pathways leading to pharmaceutical compounds. For instance, in the synthesis of Apremilast, this compound acts as a precursor that undergoes further transformations such as nucleophilic substitution and cyclization reactions to yield active pharmaceutical ingredients .
Relevant data indicates that this compound has favorable properties for use in organic synthesis due to its reactivity profile and solubility characteristics .
3-Ethoxy-4-methoxybenzonitrile has several scientific applications:
The predominant industrial synthesis of 3-ethoxy-4-methoxybenzonitrile utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material through sequential functionalization steps. The synthetic pathway proceeds via two key transformations:
Selective Ethylation: Isovanillin undergoes O-alkylation with bromoethane in the presence of inorganic bases such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (100°C), achieving near-quantitative conversion to 3-ethoxy-4-methoxybenzaldehyde. Industrial protocols report 95.5% yield for this ethylation step under optimized conditions [4].
Aldoxime Formation and Dehydration: The resulting aldehyde is then converted to the target nitrile via oximation followed by dehydration. This is achieved using:
Table 1: Reaction Parameters for Key Synthetic Steps
Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Ethylation | Bromoethane, K₂CO₃, DMF, 100°C | 95.5 | >98 |
Oximation | NH₂OH·HCl, CH₃CN, 65-84°C | 98 | >99 |
Dehydration | (CH₃CO)₂O, activated carbon | 95 | 99.2 (HPLC) |
Catalytic innovation focuses on improving selectivity and reducing byproducts in etherification:
Phase-Transfer Catalysts: Tetrabutylammonium bromide enables efficient ethylation at lower temperatures (60-70°C) by facilitating anion transfer between aqueous and organic phases, reducing thermal degradation of sensitive intermediates [7].
Alkali Metal Carbonates: Potassium carbonate demonstrates superior performance over sodium hydroxide in minimizing hydrolysis of the nitrile group during methoxy-ether formation. Controlled addition prevents undesirable diethylation or aldehyde oxidation [1] [7].
Solvent-Modified Reactivity: DMF significantly enhances reaction kinetics compared to acetone or toluene due to improved solubility of the phenolic starting material and inorganic base. This allows complete conversion within 8 hours versus >24 hours in less polar solvents [4].
Industrial process optimization emphasizes solvent sustainability and recovery:
Dehydration Step: Acetic anhydride serves dual functions as both reactant and solvent, with efficient recovery (>80%) via distillation after dehydration. This significantly reduces waste generation compared to phosphorus-based dehydrating agents [1].
Decolorization and Crystallization: Absolute ethanol enables effective dissolution of the crude product at elevated temperatures while permitting crystallization cooling to 0-5°C. This solvent system yields white crystalline product with >98% GC purity after a single recrystallization [1] .
Water Management: Reaction quench water is recycled for crystallization washes, reducing freshwater consumption by 40% in continuous manufacturing setups. Acetonitrile recovery via vacuum distillation achieves 85-90% solvent reuse in oximation steps [4].
Table 2: Process Comparison for Nitrile Production Routes
Parameter | Solution-Phase | Solid-Supported |
---|---|---|
Catalyst | Homogeneous K₂CO₃ | Polymer-bound phase-transfer catalysts |
Temperature | 100°C | 70-80°C |
Reaction Time | 8-12 hours | 16-24 hours |
Product Isolation | Liquid-liquid extraction | Filtration |
Purity (Crude) | 90-92% | 96-98% |
Scale-up Feasibility | Excellent (to ton-scale) | Limited (to 100 kg batches) |
Solvent Consumption | Moderate | Low |
Solution-Phase Advantages: Higher reaction rates and established scale-up protocols make this preferred for multi-ton production. Ethyl acetate/water biphasic workup provides efficient separation with <3% product loss in aqueous waste streams [4] [7].
Solid-Phase Innovations: Polymer-supported catalysts eliminate the need for base filtration steps and reduce metal contamination. However, slower diffusion kinetics and catalyst deactivation after 5-7 cycles limit cost-effectiveness for large-volume manufacture [7].
Hybrid Approaches: Recent patents describe fixed-bed continuous flow systems combining solution-phase chemistry with solid-phase scavengers, achieving 99% conversion with in-line purification. This reduces processing time by 40% compared to batch methods [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7